5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one: is an organic compound characterized by its naphthalene core structure substituted with three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with a naphthalene derivative.
Methoxylation: Introduction of methoxy groups at the 5, 6, and 7 positions of the naphthalene ring.
Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure.
Cyclization: Formation of the ketone group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Further reduction to fully saturated naphthalene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at the methoxy or ketone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of fully saturated naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors to modulate signaling pathways.
DNA Interaction: Intercalation or binding to DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
5,6,7-Trimethoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but fully saturated naphthalene ring.
5,6,7-Trimethoxy-2-naphthol: Similar structure with a hydroxyl group instead of a ketone.
5,6,7-Trimethoxy-2-naphthoic acid: Similar structure with a carboxylic acid group instead of a ketone.
Uniqueness
5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
5,6,7-trimethoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C13H16O4/c1-15-11-7-8-6-9(14)4-5-10(8)12(16-2)13(11)17-3/h7H,4-6H2,1-3H3 |
InChI Key |
NBERTOIDHJHJEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CCC(=O)CC2=C1)OC)OC |
Origin of Product |
United States |
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